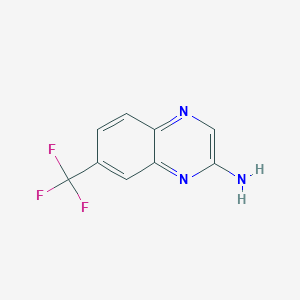

7-(Trifluoromethyl)quinoxalin-2-amine

Description

7-(Trifluoromethyl)quinoxalin-2-amine is a quinoxaline derivative featuring a trifluoromethyl (-CF₃) group at the 7-position of the heterocyclic ring and an amine (-NH₂) at the 2-position. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making this compound a promising candidate for medicinal chemistry applications . However, its synthesis and comparative analysis with analogs remain underexplored in the provided evidence.

Properties

CAS No. |

59489-42-8 |

|---|---|

Molecular Formula |

C9H6F3N3 |

Molecular Weight |

213.16 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinoxalin-2-amine |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15) |

InChI Key |

GNIUDFFVKMMRPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include compounds with substitutions at the 6-, 7-, or 3-positions of the quinoxaline core, as well as variations in functional groups (e.g., -Cl, -NO₂, -CF₃).

Table 1: Comparative Overview of Quinoxalin-2-amine Derivatives

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The -CF₃ group at position 7 (vs. The nitro group, while strongly electron-withdrawing, may reduce metabolic stability due to redox susceptibility .

Positional Isomerism (3-CF₃ vs. 7-CF₃):

- Chloro (-Cl) vs. Trifluoromethyl (-CF₃): Chloro-substituted derivatives (e.g., 6-chloro-N-(2,3-DMP)quinoxalin-2-amine) are simpler to synthesize but lack the steric bulk and fluorine-derived metabolic advantages of -CF₃ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)quinoxalin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-chloro-3-(trifluoromethyl)quinoxaline with amines (e.g., alkyl or aryl amines) in polar aprotic solvents like dimethylformamide (DMF) under reflux (40–60 hours) achieves moderate yields (~70–80%) . Alternative routes involve sodium ethoxide (NaOEt) in ethanol for halogen displacement .

- Key variables : Solvent polarity, reaction time, and temperature significantly impact yield. Optimization via factorial design (e.g., varying catalyst concentration or solvent systems) is recommended .

Q. How can structural characterization of 7-(Trifluoromethyl)quinoxalin-2-amine be performed to confirm purity and regiochemistry?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELXL refinement for bond angles/CF orientation .

- NMR spectroscopy : NMR confirms trifluoromethyl position; NMR identifies amine proton environments .

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 228.07) .

Q. What solubility and stability challenges arise when handling 7-(Trifluoromethyl)quinoxalin-2-amine in aqueous vs. organic media?

- Methodology :

- Solubility tests in DMSO, ethanol, and water reveal limited aqueous solubility (<1 mg/mL) due to the hydrophobic CF group. Stability studies (pH 3–9, 25–60°C) show degradation in acidic conditions, requiring storage in inert atmospheres .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields for 7-(Trifluoromethyl)quinoxalin-2-amine derivatives?

- Methodology :

- Compare intermediates (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) using kinetic isotope effects or DFT calculations to identify rate-limiting steps .

- Analyze competing pathways (e.g., hydrolysis vs. amination) via LC-MS monitoring .

Q. What strategies optimize the design of fluorinated quinoxaline analogs for enhanced bioactivity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., morpholinyl or pyridyl substituents) to modulate electronic effects .

- Use QSAR models to correlate CF position with antimicrobial or kinase inhibition activity .

Q. How do crystallographic data inform the electronic effects of the trifluoromethyl group on quinoxaline reactivity?

- Methodology :

- Compare X-ray structures of 7-(Trifluoromethyl)quinoxalin-2-amine with non-fluorinated analogs to quantify bond polarization and π-stacking interactions .

- DFT calculations (e.g., Mulliken charges) predict electrophilic/nucleophilic sites for functionalization .

Q. What experimental design approaches minimize variability in biological activity assays for this compound?

- Methodology :

- Use response surface methodology (RSM) to optimize assay parameters (e.g., cell line density, compound concentration) .

- Validate reproducibility via triplicate runs and negative controls (e.g., CF-free quinoxalines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.